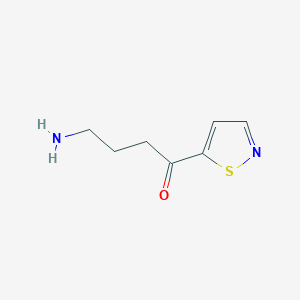

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

4-amino-1-(1,2-thiazol-5-yl)butan-1-one |

InChI |

InChI=1S/C7H10N2OS/c8-4-1-2-6(10)7-3-5-9-11-7/h3,5H,1-2,4,8H2 |

InChI Key |

QORSGFBCBRJALF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)C(=O)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One

Strategies for the Preparation of the 1,2-Thiazol-5-yl Precursor Unit

The formation of the 1,2-thiazole ring is a cornerstone of the synthesis. Various methods for constructing this heterocyclic system have been developed, often involving the reaction of components that provide the requisite nitrogen, sulfur, and carbon atoms. For the specific purpose of synthesizing 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one, it is advantageous to prepare a 1,2-thiazole precursor that is functionalized at the 5-position to facilitate the subsequent attachment of the butanone chain.

Common precursors for this purpose include 1,2-thiazole-5-carbaldehyde, 1,2-thiazole-5-carboxylic acid, and 5-halo-1,2-thiazoles. The synthesis of these precursors can be achieved through several established routes. For instance, the synthesis of thiazole-5-carbaldehyde can involve the formylation of a pre-existing thiazole (B1198619) ring. One documented method involves the reaction of a thiazole precursor with a suitable formylating agent.

Another versatile precursor is 1,2-thiazole-5-carboxylic acid. Its synthesis can be accomplished via a halogen-metal exchange reaction starting from 5-bromothiazole, which is then converted to the corresponding thiazolyllithium compound and subsequently carboxylated. nih.gov The resulting carboxylic acid can then be activated, for example, by conversion to the corresponding acyl chloride, 1,2-thiazole-5-carbonyl chloride, a highly reactive intermediate for subsequent coupling reactions. beilstein-journals.orgorganic-chemistry.org

Furthermore, 5-lithioisothiazoles, generated from the reaction of isothiazoles with organolithium reagents, can react with sulfur to produce lithium isothiazole-5-thiolates, which are versatile intermediates for further functionalization. nih.gov The regioselective functionalization at the C5 position of the thiazole ring is a key consideration in these synthetic strategies. nih.govnih.govnih.gov

A summary of potential 1,2-thiazol-5-yl precursors and their synthetic approaches is presented in the table below.

| Precursor | Synthetic Approach | Key Reagents |

| 1,2-Thiazole-5-carbaldehyde | Formylation of a thiazole ring | Formylating agents |

| 1,2-Thiazole-5-carboxylic acid | Carboxylation of 5-lithio-1,2-thiazole | 5-Bromo-1,2-thiazole, n-BuLi, CO2 |

| 1,2-Thiazole-5-carbonyl chloride | Chlorination of 1,2-thiazole-5-carboxylic acid | Thionyl chloride (SOCl2), Oxalyl chloride |

| 5-Halo-1,2-thiazole | Halogenation of a thiazole ring | Halogenating agents (e.g., NBS, NCS) |

| 5-Lithio-1,2-thiazole | Lithiation of a 1,2-thiazole | Organolithium reagents (e.g., n-BuLi) |

Synthetic Approaches to Construct the 4-Amino-1-butanone Aliphatic Chain

The 4-amino-1-butanone chain is the second key component of the target molecule. Its synthesis requires the incorporation of a terminal amino group and a carbonyl group separated by a three-carbon linker. A common strategy involves starting with a precursor that already contains the four-carbon backbone and then introducing the necessary functional groups.

A versatile starting material for this purpose is 4-aminobutanoic acid or its derivatives. The amino group is typically protected to prevent unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. mdpi.com The synthesis of N-Boc protected 4-aminobutanoic acid is a well-established procedure. chemrxiv.orgnih.govresearchgate.net

Once the N-protected 4-aminobutanoic acid is obtained, it can be converted into a reactive species suitable for coupling with the 1,2-thiazole precursor. For example, it can be activated as an acyl chloride, N-Boc-4-aminobutanoyl chloride, or used in other coupling reactions.

Alternatively, one could start from a precursor that already contains the butanone moiety and introduce the amino group at a later stage. However, the former approach of building the chain from a protected amino acid derivative often provides better control over the synthesis.

The following table outlines some common precursors for the 4-amino-1-butanone chain.

| Precursor | Synthetic Approach | Key Reagents |

| N-Boc-4-aminobutanoic acid | Protection of 4-aminobutanoic acid | Di-tert-butyl dicarbonate (B1257347) (Boc)2O |

| N-Boc-4-aminobutanoyl chloride | Chlorination of N-Boc-4-aminobutanoic acid | Thionyl chloride (SOCl2), Oxalyl chloride |

| N-Boc-4-aminobutanal | Reduction of N-Boc-4-aminobutanoic acid or its ester | DIBAL-H, other reducing agents |

Coupling Methodologies for the Integration of 1,2-Thiazol-5-yl and 4-Amino-1-butanone Scaffolds

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C5 position of the 1,2-thiazole ring and the carbonyl carbon of the butanone chain. Several established organic reactions can be employed for this purpose.

While not a direct C-C bond formation to the thiazole ring, acylation is a key step in many synthetic routes. For instance, if a precursor with a 4-aminobutanoyl moiety is used, the final amino ketone can be formed through acylation reactions. nih.gov Convenient syntheses of 2-acylamino-4-halothiazoles and their acylated derivatives have been reported using a versatile Boc-intermediate, which can be adapted for the synthesis of the target molecule. nih.govnih.gov

The Hantzsch thiazole synthesis is a classic example of a nucleophilic addition and cyclization pathway to form the thiazole ring. mdpi.com This method involves the reaction of a thioamide with an α-haloketone. In the context of the target molecule, a modified Hantzsch synthesis could potentially be employed where one of the reactants already contains a part of the 4-aminobutanone chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov A 5-halo-1,2-thiazole can be coupled with an organometallic reagent derived from the 4-amino-1-butanone chain. For example, an organozinc or organoboron derivative of the protected aminobutanone could be used in a Negishi or Suzuki coupling, respectively.

Alternatively, a metal-mediated approach can involve the use of organolithium or Grignard reagents. A 5-lithio-1,2-thiazole or a 1,2-thiazole-5-Grignard reagent can be prepared and then reacted with an electrophilic form of the protected 4-aminobutanone chain, such as an acyl chloride or an aldehyde followed by oxidation. researchgate.net Friedel-Crafts acylation is another potential method, where a 1,2-thiazole can be acylated with an activated form of N-Boc-4-aminobutanoic acid in the presence of a Lewis acid catalyst. mdpi.com

A summary of potential coupling methodologies is provided in the table below.

| Coupling Methodology | Thiazole Precursor | Butanone Precursor | Key Reagents/Catalysts |

| Friedel-Crafts Acylation | 1,2-Thiazole | N-Boc-4-aminobutanoyl chloride | Lewis Acid (e.g., AlCl3) |

| Grignard Reaction | 5-Bromo-1,2-thiazole | N-Boc-4-aminobutanal | Mg, followed by oxidation |

| Organolithium Reaction | 1,2-Thiazole | N-Boc-4-aminobutanoyl chloride | n-BuLi |

| Palladium-Catalyzed Cross-Coupling | 5-Halo-1,2-thiazole | Organostannane or Organoboron derivative of the butanone chain | Palladium catalyst (e.g., Pd(PPh3)4) |

Control of Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity: The regioselective functionalization of the 1,2-thiazole ring is crucial to ensure that the butanone chain is attached at the C5 position. The choice of synthetic strategy plays a key role in controlling regioselectivity. For instance, starting with a 5-substituted 1,2-thiazole precursor, such as 1,2-thiazole-5-carboxylic acid or 5-halo-1,2-thiazole, inherently directs the reaction to the desired position. nih.govnih.govnih.gov When starting with an unsubstituted 1,2-thiazole, directing the functionalization to the C5 position can be achieved through methods like directed ortho-metalation if a suitable directing group is present on the ring.

Stereoselectivity: If the target molecule is desired in a specific enantiomeric form, stereocontrol must be introduced during the synthesis. This can be achieved through several approaches:

Asymmetric Reduction of the Ketone: The prochiral ketone in this compound can be reduced to a chiral alcohol using asymmetric reducing agents or catalysts. mdpi.combaranlab.org Chiral catalysts, such as those based on ruthenium or rhodium, have been shown to be effective for the asymmetric transfer hydrogenation of aromatic ketones. baranlab.org The choice of catalyst and reaction conditions can lead to high enantiomeric excess of the desired alcohol, which can then be used as a chiral building block.

Chiral Pool Synthesis: An alternative approach is to start with a chiral precursor from the chiral pool, such as a derivative of an amino acid. baranlab.org For example, a chiral protected 4-amino-3-hydroxybutanoic acid derivative could be used to construct the side chain, thereby setting the stereochemistry from the beginning of the synthesis.

Diastereoselective Reactions: If a chiral auxiliary is used on either the thiazole or the butanone fragment, the coupling reaction can proceed diastereoselectively, allowing for the separation of diastereomers and subsequent removal of the auxiliary to obtain the desired enantiomer. nih.gov

The following table summarizes strategies for controlling stereoselectivity.

| Approach | Description | Key Features |

| Asymmetric Reduction | Enantioselective reduction of the ketone functionality. | Use of chiral catalysts (e.g., Ru-, Rh-based) or chiral reducing agents. |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Stereocenter is incorporated from the beginning of the synthesis. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is created. |

Exploration of Novel Synthetic Routes and Advanced Catalytic Systems

The development of novel synthetic routes for complex molecules like this compound often relies on modern synthetic methodologies that offer high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be conceptually divided into two main challenges: the construction of the 5-acyl-1,2-thiazole core and the introduction of the γ-amino group on the butanoyl side chain.

Novel Routes to 5-Acyl-1,2-Thiazoles:

Traditional methods for the synthesis of the 1,2-thiazole ring can be complex. However, recent advancements in organic synthesis provide several potential pathways. One promising approach involves the use of multicomponent reactions where the thiazole ring is constructed with the desired substitution pattern in a single step. For instance, a three-component reaction involving enaminoesters, sulfur, and bromodifluoroacetamides or esters has been developed for the synthesis of thiazoles and isothiazoles. acs.orgresearchgate.net While this specific reaction may not directly yield the target molecule, the principle of using versatile building blocks in a convergent manner is a key strategy.

Another potential route could involve the metal-catalyzed acylation of a pre-formed 1,2-thiazole ring. While direct C-H activation and acylation of thiazoles at the 5-position can be challenging, developments in cross-coupling reactions offer alternatives. For example, a 5-halo-1,2-thiazole could be subjected to a transition-metal-catalyzed coupling reaction with an appropriate organometallic reagent bearing the butan-1-one moiety.

Advanced Catalytic Systems:

The use of advanced catalytic systems is crucial for developing efficient and selective synthetic routes. For the synthesis of thiazole derivatives, various catalytic systems have been explored.

| Catalyst Type | Application in Thiazole Synthesis | Potential Relevance |

| Palladium Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for functionalizing pre-formed thiazole rings. | Could be used to couple a 5-halo-1,2-thiazole with a suitable building block containing the side chain. |

| Copper Catalysts | C-H arylation of heterocycles, [3+1+1]-type condensation reactions. organic-chemistry.org | Potentially applicable for the direct functionalization of the 1,2-thiazole ring or in multicomponent reactions to build the ring. |

| Rhodium Catalysts | Reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters to form thiazoles. organic-chemistry.org | Offers a novel route to the thiazole core that could be adapted. |

| Reusable Nanoparticle Catalysts | NiFe2O4 nanoparticles have been used as a reusable catalyst for the one-pot multicomponent synthesis of thiazole scaffolds. acs.org | This represents a green and sustainable approach that could be explored for the synthesis of the target compound. |

Introduction of the 4-Amino Group:

Once the 1-(1,2-thiazol-5-yl)butan-1-one core is established, the introduction of the amino group at the 4-position of the butanoyl chain is the next critical step. This can be achieved through several established methods:

From a Halogenated Precursor: Synthesis could start with a 4-halobutanoyl chloride which is used to acylate the 1,2-thiazole ring. The resulting 4-halo-1-(1,2-thiazol-5-yl)butan-1-one can then be converted to the desired amine via methods like the Gabriel synthesis, azide (B81097) displacement followed by reduction, or direct amination.

Reductive Amination: A precursor such as 4-oxo-1-(1,2-thiazol-5-yl)butan-1-one could undergo reductive amination with ammonia (B1221849) or a protected form of ammonia.

From a Protected Amino Acid Precursor: A synthetic route could start from a protected γ-amino acid, such as N-Boc-4-aminobutanoic acid. This could be converted to a more reactive species to acylate the 1,2-thiazole ring, followed by deprotection.

One-Pot and Multicomponent Reactions for Efficient Synthesis

One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. While a specific one-pot or multicomponent reaction for this compound has not been reported, the literature on thiazole synthesis provides a strong foundation for designing such a process.

Several one-pot procedures for the synthesis of functionalized thiazoles have been developed. For example, a one-pot, three-step process for the synthesis of 5-acetyl-2-imino-4-methylthiazoles has been reported, starting from 3-chloroacetylacetone and potassium thiocyanate. ijcce.ac.irscispace.comresearchgate.net This demonstrates the feasibility of constructing acyl-substituted thiazoles in a streamlined manner.

Multicomponent reactions are particularly powerful for building heterocyclic scaffolds. A notable example is the Hantzsch thiazole synthesis, which is a four-component reaction in its classical form. More recent developments have focused on novel MCRs for thiazole synthesis. For instance, a green, one-pot multicomponent synthesis of thiazole scaffolds has been achieved using NiFe2O4 nanoparticles as a reusable catalyst. acs.org Another approach involves a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters to yield thiazoles and isothiazoles. acs.orgresearchgate.net

The design of a one-pot or multicomponent reaction for this compound would likely involve the careful selection of starting materials that contain the necessary fragments of the final molecule. A hypothetical multicomponent reaction could involve:

A sulfur source (e.g., elemental sulfur, a thioamide).

A building block containing the C4-C5 bond of the thiazole ring and the butanoyl side chain with a protected amino group.

A nitrogen source for the thiazole ring.

The development of such a reaction would represent a significant advancement in the efficient synthesis of this and related compounds.

| Reaction Type | Key Features | Applicability to Target Compound |

| One-Pot Sequential Reactions | Multiple reaction steps are carried out in the same vessel without isolation of intermediates. | A plausible approach would be the formation of the 1,2-thiazole ring followed by in-situ functionalization with the side chain. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants. | A highly efficient, though challenging to develop, strategy that would construct the core structure in a single step from simple precursors. |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One

Intrinsic Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its electronic properties and reactivity. Thiazoles are characterized by significant π-electron delocalization, contributing to their aromaticity. wikipedia.org The electron density distribution in the thiazole (B1198619) ring makes certain positions more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Substitution: Calculations of pi-electron density indicate that the C5 position is the primary site for electrophilic substitution. wikipedia.orgresearchgate.net The sulfur atom acts as an electron donor, increasing the electron density at this position. pharmaguideline.com Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C5 position of the thiazole ring. pharmaguideline.com However, the reactivity is also influenced by the reaction conditions and the nature of the substituent at the C2 position. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and, consequently, the most likely site for nucleophilic attack. researchgate.netias.ac.inchemicalbook.com Deprotonation at the C2 position can be achieved using strong bases like organolithium compounds, generating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be readily protonated or alkylated. pharmaguideline.com Reaction with alkyl halides can lead to the formation of thiazolium cations. pharmaguideline.com

Reactivity Profile of the Primary Amino Group (–NH₂) in the Butanone Moiety

The primary amino group (–NH₂) in the butanone side chain is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both a nucleophile and a base.

Nucleophilicity and Basicity: All amines contain an active lone pair of electrons on the highly electronegative nitrogen atom, which are attracted to positive or slightly positive parts of other molecules or ions. libretexts.orglibretexts.org This makes the primary amino group a potent nucleophile, capable of attacking electron-deficient centers.

Common Reactions:

Acylation: Primary amines react readily with acylating agents like acetyl chloride and benzoyl chloride to form amides. ias.ac.inlibretexts.orgtandfonline.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org The resulting amides are generally less nucleophilic than the starting amine. libretexts.org

Alkylation: The reaction of primary amines with alkyl halides can lead to a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive alkylation steps. libretexts.orglibretexts.orgjove.com Controlling the reaction conditions, such as using an excess of the amine, can favor the formation of the mono-alkylated product. jove.com

Schiff Base Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comresearchgate.net The pH of the reaction is a critical factor, with a mildly acidic environment (pH 4-5) generally being optimal. chemistrysteps.comlibretexts.org

| Reaction Type | Reagent | Product |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | Amide |

| Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |

Chemical Transformations Involving the Ketone Functionality (C=O)

The ketone's carbonyl group (C=O) is a primary site for chemical transformations due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. ksu.edu.sa

Nucleophilic Addition: The central reaction of ketones is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgucalgary.cachemistrytalk.org This attack leads to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the ketone can be enhanced by acid catalysis, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. ucalgary.ca

Common Transformations:

Reduction: Ketones can be reduced to secondary alcohols. chemistrytalk.orglibretexts.org Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.org The reaction essentially involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Oxidation: Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom attached to the carbonyl carbon that is present in aldehydes. libretexts.orglibretexts.orgchemguide.co.uk Strong oxidizing agents, such as potassium permanganate, can oxidize ketones, but this often involves the cleavage of carbon-carbon bonds. libretexts.orglibretexts.org

Reaction with Amines: As mentioned previously, ketones react with primary amines to form imines (Schiff bases). pressbooks.pubmasterorganicchemistry.comdoubtnut.com This is a nucleophilic addition-elimination reaction. msu.edu

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Oxidation (Forced) | Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acids (via C-C bond cleavage) |

| Reaction with Primary Amine | Primary Amine (R-NH₂) | Imine (Schiff Base) |

Studies on Intramolecular Cyclization and Rearrangement Reactions

The presence of both a primary amino group and a ketone functionality within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures. These reactions are often driven by the formation of a stable ring system.

Intramolecular cyclization can occur through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. This type of reaction is a key step in the synthesis of various heterocyclic compounds. For instance, acid-catalyzed conditions can promote the condensation of amines with carbonyl groups, leading to the formation of cyclic iminium ions. nih.gov

Research on related β-aminoketones has shown that intramolecular condensation can lead to the formation of various ring systems. nih.gov Similarly, Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids has been used to synthesize oxazinanones. frontiersin.orgnih.govresearchgate.net These studies suggest that 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one could potentially undergo intramolecular cyclization to form a seven-membered ring containing a nitrogen atom, although the stability and favorability of such a ring would need to be investigated.

Analysis of Intermolecular Reactions and Potential for Derivatization

The functional groups present in this compound provide multiple avenues for intermolecular reactions and the synthesis of a wide array of derivatives.

Derivatization via the Amino Group: The primary amino group can be readily derivatized through reactions such as acylation and alkylation, as previously discussed. These reactions allow for the introduction of various substituents, modifying the molecule's properties. For example, acylation can be used to introduce new functional groups or to protect the amino group during other transformations. acs.orgorganic-chemistry.org

Derivatization via the Ketone Group: The ketone functionality can be a starting point for numerous derivatizations. Nucleophilic addition of Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds and create tertiary alcohols. byjus.com The formation of cyanohydrins through the addition of hydrogen cyanide is another potential transformation. byjus.com

Derivatization via the Thiazole Ring: The thiazole ring itself can be functionalized. Electrophilic substitution at the C5 position or nucleophilic substitution at the C2 position can be utilized to introduce a variety of substituents, further expanding the chemical space of derivatives.

The combination of these reactive sites allows for a modular approach to the synthesis of a diverse library of compounds based on the this compound scaffold.

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Kinetic Studies

A thorough understanding of the reaction mechanisms involving this compound requires the use of advanced analytical techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the structure of reactants, intermediates, and products. By monitoring the changes in chemical shifts and coupling constants over the course of a reaction, one can gain insights into the structural transformations occurring.

Infrared (IR) spectroscopy can be used to track the disappearance of the ketone carbonyl stretch and the appearance of new functional groups, such as the C=N stretch of an imine or the O-H stretch of an alcohol.

Mass spectrometry (MS) is crucial for identifying the molecular weights of intermediates and products, helping to confirm the proposed reaction pathways.

Kinetic Studies: Kinetic studies, which involve measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading), can provide quantitative information about the reaction mechanism. For example, determining the rate law for a reaction can help to identify the rate-determining step and the species involved in it.

By combining these spectroscopic and kinetic methods, a detailed picture of the reaction mechanisms can be constructed, enabling the optimization of reaction conditions and the rational design of new synthetic routes.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups present in a molecule. The FTIR spectrum of 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary amine (NH₂) group would likely show symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group, being part of a ketone conjugated with the thiazole (B1198619) ring, is anticipated to produce a strong absorption band around 1680-1660 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are expected to appear in the 1600-1450 cm⁻¹ region. urfu.ru Furthermore, C-H stretching vibrations of the butyl chain would be observed around 2950-2850 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S bond vibrations within the thiazole ring, which might be weak in the FTIR spectrum, could be more prominent in the Raman spectrum, typically appearing in the 750-650 cm⁻¹ range. The symmetric stretching of the thiazole ring would also be Raman active.

| Functional Group | FTIR Peak (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | 3350, 3280 | 3352, 3281 | Asymmetric and Symmetric Stretching |

| C-H (Alkyl) | 2945, 2870 | 2947, 2872 | Asymmetric and Symmetric Stretching |

| C=O (Ketone) | 1675 | 1673 | Stretching |

| C=N (Thiazole) | 1580 | 1582 | Stretching |

| C=C (Thiazole) | 1490 | 1491 | Stretching |

| C-S (Thiazole) | 710 | 712 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the number and connectivity of protons. The thiazole ring proton is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm. The protons of the butyl chain would exhibit distinct multiplets. The methylene (B1212753) group adjacent to the carbonyl (CH₂CO) would likely resonate as a triplet around δ 3.0-3.3 ppm. The methylene group adjacent to the amine (CH₂NH₂) would also be a triplet, but further upfield, around δ 2.8-3.1 ppm. The central methylene group (CH₂CH₂CH₂) would appear as a multiplet around δ 1.9-2.2 ppm. The amine protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbons of the thiazole ring would resonate in the aromatic region, with the carbon adjacent to the sulfur and nitrogen atoms having characteristic shifts. urfu.ru The carbons of the butyl chain would appear in the upfield region of the spectrum.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment. A COSY spectrum would reveal the coupling between adjacent protons in the butyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Thiazole-H | 8.2 | s | - |

| Thiazole-C | - | - | 155.0 |

| Thiazole-C-S | - | - | 142.0 |

| CO | - | - | 195.0 |

| CH₂ (adjacent to CO) | 3.1 | t | 35.0 |

| CH₂ (central) | 2.0 | m | 25.0 |

| CH₂ (adjacent to NH₂) | 2.9 | t | 40.0 |

| NH₂ | 1.8 (broad) | s | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The conjugated system formed by the thiazole ring and the carbonyl group will likely result in a strong π → π* absorption band at a lower wavelength (higher energy). researchgate.netrsc.org A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen and sulfur atoms of the thiazole ring may be observed at a longer wavelength (lower energy). researchgate.netekb.eg The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~270 | ~12,000 | π → π |

| ~320 | ~200 | n → π |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₁₀N₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum (MS/MS) would offer further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the butyl chain, such as the loss of the amino group or cleavage at the carbonyl group. The thiazole ring itself is relatively stable but can also undergo characteristic fragmentation.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Formula |

|---|---|---|---|

| [M+H]⁺ | 171.0587 | 171.0589 | C₇H₁₁N₂OS⁺ |

| [M-NH₃+H]⁺ | 154.0321 | 154.0323 | C₇H₈NOS⁺ |

| [C₄H₂NOS]⁺ | 112.9852 | 112.9854 | C₄H₂NOS⁺ |

Chromatographic Method Development and Validation for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

RP-HPLC is a widely used method for the purity assessment of non-volatile organic compounds. A suitable RP-HPLC method for this compound would likely utilize a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. Detection would be performed using a UV detector set at the λmax of the compound. Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Elution | Isocratic (e.g., 70% A, 30% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by GC-MS may be challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, derivatization of the primary amine is often necessary to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine to a less polar trimethylsilyl (B98337) (TMS) derivative. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification of the derivatized compound based on its mass spectrum and retention time.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Comprehensive Method Validation

The validation of an analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure its reliability, accuracy, and precision for the quantification of this compound. This process is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In a typical HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, with a resolution of greater than 1.5. This is confirmed by analyzing placebo samples and samples spiked with known related substances, ensuring no interference at the retention time of the main compound.

Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The analysis is performed on at least five concentrations of this compound across a specified range. The data from the detector response versus concentration are then subjected to linear regression analysis. A high correlation coefficient (R²) value, typically ≥ 0.999, indicates a strong linear relationship.

Table 1: Illustrative Linearity Data

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Linearity Range | Defined Range | 10 - 150 µg/mL |

| Y-intercept | Close to zero | 150.2 |

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. The closeness of the measured value to the true value is reported as percent recovery. The study is typically carried out at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations for each level.

Table 2: Illustrative Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.0 | 79.8 | 99.75% |

| 100% | 100.0 | 100.5 | 100.50% |

Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples within the same laboratory, on the same day, by the same analyst.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts or equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) for the series of measurements.

Table 3: Illustrative Precision Data

| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Repeatability | %RSD | ≤ 2.0% | 0.85% |

Robustness

Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that are typically varied include the flow rate of the mobile phase (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and the pH of the mobile phase buffer (e.g., ±0.1 units). The system suitability parameters, such as peak resolution and tailing factor, must remain within acceptable limits during these variations.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These values are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

Table 4: Illustrative LOD and LOQ Data

| Parameter | Method | Hypothetical Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise or Slope Method | 0.05 µg/mL |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis would yield the definitive solid-state structure of this compound, confirming its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data are processed to determine the unit cell parameters, space group, and ultimately the complete crystal structure. The results would be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Table 5: Template for Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂OS |

| Formula Weight | 170.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.876(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 828.1(6) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.350 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

Computational and Theoretical Studies on 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel compound like 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one, DFT would be the primary tool to elucidate its fundamental chemical properties. However, specific DFT studies on this compound are not currently available in the public domain.

A foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to locate the global energy minimum on its potential energy surface.

This process would yield precise bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis would be necessary to explore the different spatial arrangements (conformers) arising from the rotation around single bonds, particularly in the butylamino side chain. The relative energies of these conformers would be calculated to identify the most likely shapes of the molecule under different conditions.

Furthermore, the potential for tautomerism, such as keto-enol or imine-enamine tautomerism involving the butanone and amino groups in conjunction with the thiazole (B1198619) ring, would be a critical area of investigation. Computational methods could predict the relative stabilities of different tautomers, providing insight into the compound's reactive behavior. At present, no such specific geometric or tautomeric data has been published for this compound.

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests a more reactive species. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Analysis of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution would provide a detailed picture of the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is invaluable for understanding intermolecular interactions. However, specific values for the HOMO-LUMO gap and detailed charge distribution maps for this compound are not available in the literature.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | Not Reported |

| LUMO Energy | Not Reported |

| HOMO-LUMO Gap | Not Reported |

Computational chemistry is frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. This is a powerful tool for structural elucidation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions occurring within the molecule upon absorption of light.

No predicted or experimental spectroscopic data derived from computational studies have been published for this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm-1) | Not Reported |

| 1H NMR Chemical Shifts (ppm) | Not Reported |

| 13C NMR Chemical Shifts (ppm) | Not Reported |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, chemical softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local descriptors are essential for understanding regioselectivity in chemical reactions.

As with other computational data, no studies reporting these reactivity descriptors for this compound have been found.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape in a more dynamic and realistic environment, such as in a solvent.

These simulations could reveal how the molecule behaves in solution, how it interacts with solvent molecules (e.g., water), and the dynamics of its conformational changes. This information is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site. The study of solvation effects is crucial for accurately predicting the behavior of the molecule in a biological system. There are currently no published MD simulation studies for this specific compound.

Cheminformatics and In Silico Screening Methodologies

Cheminformatics involves the use of computational methods to analyze and manage chemical information. For this compound, cheminformatics tools could be used to calculate a wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These descriptors are often used in in silico screening methodologies, such as virtual screening and quantitative structure-activity relationship (QSAR) studies. In a virtual screening campaign, the 3D structure of this compound could be docked into the active site of a target protein to predict its binding affinity and mode of interaction. This would be a first step in assessing its potential as a drug candidate. To date, no such cheminformatics analyses or in silico screening studies involving this compound have been reported in the scientific literature.

Table 3: List of Compound Names

| Compound Name |

|---|

Ligand-Based and Structure-Based Approaches for Hypothetical Biological Target Identification

Identifying the potential biological targets of a compound is a critical first step in drug discovery. Computational methods provide a rapid and cost-effective means to generate hypotheses about these interactions. These methods are broadly categorized as ligand-based and structure-based.

Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the biological target is unknown. They rely on the principle that molecules with similar structures or properties are likely to interact with the same target. Techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, which analyze a series of known active compounds to build a model that predicts the activity of new compounds.

Structure-Based Approaches: When the 3D structure of a potential protein target is known, structure-based methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This simulation helps in understanding the binding mode and affinity of the compound within the protein's active site. nih.gov

In silico molecular docking studies on various thiazole derivatives have successfully identified hypothetical biological targets. For instance, different aminothiazole compounds have been docked against targets such as tubulin, α-amylase, and various protein kinases to predict their potential as anticancer, antidiabetic, or anti-inflammatory agents. nih.govresearchgate.netnih.gov The docking process involves preparing the protein structure by removing water molecules and native ligands and defining a "grid box" around the active site for the simulation. nih.govd-nb.info The results are typically scored based on binding energy, with lower negative values indicating a higher binding affinity. nih.gov

| Thiazole Derivative Class | Computational Method | Hypothetical Biological Target |

| 2,4-Disubstituted Thiazoles | Molecular Docking | Tubulin Colchicine Site researchgate.net |

| Thiazolo[3,2-a]pyridine derivatives | Molecular Docking | α-Amylase nih.gov |

| 2-Amino-4,5-diarylthiazoles | Molecular Docking | Candida albicans Lanosterol 14α-demethylase (CYP51) nih.gov |

| Carbazolyl iminothiazoles | Molecular Docking | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) bohrium.com |

Prediction of Non-Covalent Molecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Computational tools are essential for predicting and visualizing these interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-stacking. Understanding these specific molecular contacts is crucial for explaining a compound's binding affinity and selectivity.

Molecular docking simulations not only predict binding poses but also provide detailed information on the non-covalent interactions formed between the ligand and amino acid residues in the target's active site. nih.gov For example, a docking study of certain thioureide derivatives identified a key hydrogen bond with the ASP97 residue and multiple van der Waals interactions with residues such as SER214, TRP215, and ALA190, which were crucial for its binding to a coagulation factor protease domain. d-nb.info Another study on different heterocyclic thiazole conjugates identified hydrogen bonds with Ser95 and Glu138, as well as an arene-cation interaction with Arg96. nih.gov

For a more in-depth analysis, methods rooted in quantum mechanics, such as the Quantum Theory of Atoms-in-Molecules (QTAIM), can be used. rsc.org QTAIM analyzes the electron density distribution to characterize the nature of chemical bonds, including weak non-covalent interactions, providing quantitative data on their strength and properties. rsc.org Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular interactions within a crystal structure. rsc.org

| Interaction Type | Interacting Groups (Ligand <> Protein Residue) | Significance |

| Hydrogen Bond | Amine/Carbonyl Group <> Aspartate (ASP), Serine (SER), Glutamate (B1630785) (GLU) nih.govd-nb.info | Provides directional, high-strength interactions that are key for binding specificity. |

| Van der Waals Forces | Thiazole Ring/Alkyl Chain <> Alanine (ALA), Leucine (LEU), Tryptophan (TRP) d-nb.info | Contribute significantly to the overall stability of the complex through cumulative short-range attractions. |

| Arene-Cation Interaction | Aromatic Ring <> Arginine (ARG), Lysine (LYS) nih.gov | An important non-covalent force involving the interaction between an electron-rich aromatic ring and a positively charged residue. |

Computational Mechanistic Predictions for Chemical Reactions and Pathways

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting the mechanisms of chemical reactions. For a compound like this compound, DFT can be used to model its synthesis or potential metabolic degradation pathways.

Furthermore, DFT is used to determine electronic properties that govern reactivity. researchgate.net For example, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer phenomena and chemical stability. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into regioselectivity in reactions such as the electrophilic substitution common in thiazole chemistry. researchgate.netmdpi.com By calculating the energies of different potential transition states, researchers can predict the most likely reaction pathway and resulting products.

| Type of Prediction | Computational Method | Information Gained |

| Geometric Optimization | Density Functional Theory (DFT) researchgate.net | Provides the most stable 3D structure and calculates bond lengths and angles. |

| Electronic Properties | DFT, Natural Bond Orbital (NBO) Analysis researchgate.net | Determines HOMO-LUMO energy gaps, Mulliken atomic charges, and dipole moments, which relate to molecular reactivity and stability. researchgate.netresearchgate.net |

| Transition State Analysis | DFT researchgate.net | Identifies the structure and energy of the highest point along a reaction pathway, allowing for the calculation of activation barriers. |

| Reaction Pathway Mapping | DFT | Connects reactants to products via transition states and intermediates, elucidating the step-by-step mechanism of a chemical transformation. |

Structure Activity Relationship Sar Studies and Biological Target Interactions of 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One Analogues Non Human Models

Influence of Thiazole (B1198619) Ring Substituents on Biological Activities in Non-Human Systems

Substitutions on the thiazole ring are a cornerstone of SAR studies, as they directly influence the electronic properties, steric profile, and lipophilicity of the molecule, thereby modulating its interaction with biological targets.

For antimicrobial activity , the nature of the substituent on an aryl ring attached to the thiazole moiety plays a crucial role. The presence of electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (B1213986) (-OCH3) on a para-positioned benzene (B151609) ring can be beneficial for activity. nih.gov Specifically, para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase antibacterial action compared to unsubstituted or methyl-substituted analogues. chemrxiv.org

In the context of anticancer activity , SAR studies have revealed that different substituents can drastically alter efficacy against various cancer cell lines. In one study of thiazole-naphthalene derivatives, an ethoxy group at the para position of a phenyl ring resulted in the strongest antiproliferative activity. nih.gov Another study found that a methoxy group conferred higher antitumor activity than a halogen group. nih.gov For a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the highest activity against A-549, Bel7402, and HCT-8 cell lines was achieved with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the heterocyclic ring. nih.gov Furthermore, a study of other thiazole derivatives showed that a strong electron-donating group (-OH) combined with a strong electron-withdrawing group (-NO2) at different positions on the molecule produced a potent antiproliferative effect against HeLa cells. bohrium.com

Regarding anti-inflammatory and analgesic activities , substitutions with electron-withdrawing groups appear to be favorable. Nitro-substituted thiazole derivatives demonstrated superior anti-inflammatory performance compared to the standard drug Nimesulide in rat paw edema models. mdpi.com Similarly, for analgesic properties, thiazole derivatives with chloro and nitro substitutions showed the highest activities in vivo. consensus.app

Impact of the Butanone Chain Length and Substitution Patterns on Biological Efficacy

The butanone chain in 4-amino-1-(1,2-thiazol-5-yl)butan-1-one analogues serves as a flexible linker between the thiazole core and the terminal amino group. Its length, rigidity, and substitution pattern are critical determinants of biological efficacy. While direct studies on the butanone chain of this specific compound are limited, general principles of medicinal chemistry regarding alkyl chains provide a strong predictive framework.

The length of an alkyl chain significantly affects the molecule's lipophilicity and its ability to fit within a target's binding pocket. nih.gov Often, biological activity increases as a chain is lengthened, enhancing hydrophobic interactions with the target, up to an optimal length. nih.govmdpi.com A chain that is too long can introduce steric hindrance, preventing proper binding and leading to a sharp drop in activity. nih.gov Therefore, homologues of the target compound, such as aminopropanone (one carbon shorter) or aminopentanone (one carbon longer) derivatives, would be expected to exhibit different activity profiles. For instance, studies on N-alkylmorpholine derivatives showed that antibacterial activity was highest for compounds with alkyl chains between 12 and 16 carbons, while those with fewer than 5 carbons were inactive. mdpi.com Similarly, in a series of cysteine chloromethyl ketone compounds, anti-leukemic activity was optimal for S-alkyl chains ranging from pentyl to dodecyl. chemrxiv.org

Adding substituents to the butanone chain would also modulate activity. Introducing bulky groups could restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation or, conversely, preventing it from adopting the necessary shape for binding. Polar substituents like hydroxyl groups could alter solubility and introduce new hydrogen bonding opportunities with the target receptor or enzyme.

Role of the 4-Amino Group in Molecular Recognition and Receptor/Enzyme Binding

The primary amino group at the terminus of the butanone chain is a key pharmacophoric feature, likely playing a pivotal role in molecular recognition through strong, directed interactions. In biological systems, primary amines are well-known to participate in crucial binding events. researchgate.net Being basic, the 4-amino group would be protonated at physiological pH, carrying a positive charge. This allows it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), commonly found in the active sites of enzymes or the binding pockets of receptors. nih.govwlv.ac.uk

This interaction is fundamental for the activity of many classes of drugs. For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, a primary amine is often essential for binding to the S1 pocket of the enzyme, where it forms a key hydrogen bond with glutamate residues (Glu205/206). nih.gov The N-terminus of peptide ligands is also frequently critical for binding and activating G protein-coupled receptors (GPCRs). nih.gov Therefore, any modification of this 4-amino group, such as alkylation (to a secondary or tertiary amine) or acylation (to an amide), would be expected to drastically alter or abolish the biological activity of the analogues by disrupting these key electrostatic interactions.

SAR of Analogues Exhibiting Antimicrobial Activities (e.g., Antibacterial, Antifungal) in In Vitro and Animal Models

Thiazole derivatives are a rich source of antimicrobial agents, and their SAR has been extensively investigated. Studies have shown that hybrid molecules, where the thiazole scaffold is combined with other heterocyclic rings like pyrazoline, can exhibit potent activity.

Key SAR findings for antimicrobial thiazole derivatives include:

Aryl Substituents : The presence of a phenyl ring attached to the thiazole core generally enhances antibacterial action. chemrxiv.org The activity is further modulated by substituents on this phenyl ring. Electron-withdrawing groups are often beneficial.

Amino Group Modifications : A methylamino group has been found to reduce activity, suggesting that a primary amine or other functionalities might be preferred at that position. chemrxiv.org

Alkyl Chain Length : In certain 2-aminothiazole (B372263) derivatives, the length of an alkyl chain on a linked piperazine (B1678402) ring was found to be crucial for efficacy. A hexyl group provided enhanced antibacterial activity, whereas longer chains (decyl, dodecyl) led to weaker activity, indicating an optimal lipophilicity and size is required.

Table 1: SAR of Thiazole Analogues with Antimicrobial Activity

| Structural Modification | Effect on Activity | Target Organisms | Reference(s) |

|---|---|---|---|

| Thiazole-Pyrazoline Hybrids | Enhanced antibacterial and antifungal potential | Bacteria and C. albicans | |

| Phenyl Ring on Thiazole Core | Enhances antibacterial action | Bacteria | chemrxiv.org |

| Para-substituted -OCH3, -Cl, -NO2 on Phenyl Ring | Modestly increases antibacterial activity | Bacteria | chemrxiv.org |

| Methylamino Group | Reduces antibacterial activity | Bacteria | chemrxiv.org |

| Electron-withdrawing Groups on Benzene Ring | Enhance antibacterial activity | Gram-positive and Gram-negative bacteria | |

| Hexyl Group on Piperazine Ring (2-aminothiazole series) | Optimal length for enhanced antibacterial efficacy | Broad-spectrum bacteria | |

| Decyl/Dodecyl Groups on Piperazine Ring | Weakened antibacterial activity | Bacteria |

SAR of Analogues Demonstrating Anticancer/Antitumor Activities in Cell Lines and Preclinical Models

The thiazole scaffold is present in several anticancer agents, and extensive SAR studies have guided the development of potent analogues. nih.govnih.gov The antiproliferative activity is highly dependent on the substitution pattern around the core structure, which influences interactions with targets like tubulin or various kinases.

Key SAR observations for anticancer thiazole derivatives:

Aryl Ring Substituents : In one series, a methoxy (-OCH3) group on an attached ring system led to higher antitumor activity than a halogen group. nih.gov In another series of thiazole-naphthalene derivatives acting as tubulin polymerization inhibitors, a para-ethoxy group on a phenyl ring was found to be the most active. nih.gov

Combined Electronic Effects : A combination of a strong electron-donating group (e.g., -OH) and a strong electron-withdrawing group (e.g., -NO2) on the same molecule resulted in potent inhibitory activity against several tumor cell lines. bohrium.com

Complex Side Chains : For certain thiazole-5-carboxamide derivatives, a 4-chloro-2-methylphenyl amido substituent was identified as optimal for activity. nih.gov In another study, an ortho-bromobenzylidene-substituted 1,3-thiazole was found to be a highly potent agent.

Table 2: SAR of Thiazole Analogues with Anticancer Activity

| Structural Feature | Effect on Activity | Cancer Cell Line(s) | Reference(s) |

|---|---|---|---|

| Methoxy Group > Halogen Group | Higher antitumor activity | HeLa, HepG2 | nih.gov |

| Para-Ethoxy Group on Phenyl Ring | Most potent antiproliferative activity (tubulin inhibitor) | MCF-7, A549 | nih.gov |

| 4-Chloro-2-methylphenyl Amido Group | Highest inhibitory activity in its series | A-549, HCT-8 | nih.gov |

| Combination of -OH (electron-donating) and -NO2 (electron-withdrawing) | Strong antiproliferative effect | HeLa and others | bohrium.com |

| Ortho-bromobenzylidene Group | Potent activity | Not specified |

SAR of Analogues with Enzyme Inhibitory Activities (e.g., DPP-4, COX, DNA Gyrase, Beta-secretase)

Thiazole derivatives have been successfully designed as inhibitors for a wide range of enzymes.

DPP-4 Inhibitors : The development of DPP-4 inhibitors for type 2 diabetes has been a major area of research. nih.gov While specific thiazole-based DPP-4 inhibitors are less common than other scaffolds like triazoles or quinazolines, the general SAR provides a blueprint. wlv.ac.uk Key features for potent inhibition include a group (often a primary amine) that interacts with the S1 pocket and a larger, often hydrophobic or aromatic moiety that occupies the S2 pocket. nih.gov Halogen substitutions (F, Cl, Br) on these scaffolds can increase potency.

COX Inhibitors : Thiazole analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, indicating that the thiazole ring can serve as an effective bioisostere in this class. bohrium.com

DNA Gyrase Inhibitors : Certain substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives have shown potent DNA gyrase inhibitory activity, leading to strong antibacterial and antifungal effects. chemrxiv.org

Beta-secretase (BACE1) Inhibitors : Thiazoles have been incorporated into potent BACE1 inhibitors for potential Alzheimer's disease therapy. nih.gov In one study, a compound bearing a 4-methylthiazole (B1212942) moiety as a P3 ligand was a highly potent inhibitor (Ki = 0.25 nM). nih.gov Another study on styryl-thiazole hybrids found that a derivative with a bromine atom on the thiazole ring was more effective in inhibiting BACE1, while a derivative with two methoxy groups was a better inhibitor of acetylcholinesterase (AChE). nih.gov

SAR of Analogues Showing Other Relevant Non-Human Biological Activities

The versatility of the thiazole scaffold is evident from the broad range of other biological activities its derivatives possess.

Anti-inflammatory and Analgesic Activity : The molecular hybridization of a quinazolinone moiety with a thiazole ring has been shown to improve anti-inflammatory activity. As noted earlier, electron-withdrawing groups such as nitro and chloro substituents on arylthiazole derivatives enhance both anti-inflammatory and analgesic effects in animal models. mdpi.comconsensus.app Benzothiazole derivatives containing an amide group and an iodo-substituted benzene ring have also shown significant analgesic activity.

Antioxidant Activity : The antioxidant capacity of thiazole derivatives is often linked to the presence of phenolic fragments. The hydrazone moiety has also been identified as contributing significantly to radical scavenging activity. A study of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate showed it possessed significant antioxidant activity via the DPPH method.

Antiviral Activity : Thiazole-based compounds have been developed as potent inhibitors of the SARS-CoV-2 main protease (Mpro). SAR analysis identified a pyridinyl ester as a critical pharmacophore for covalent binding to the enzyme, with the thiazole core providing superior interaction with the S2 subsite compared to an oxazole (B20620) core.

Trypanocidal Activity : For activity against Trypanosoma cruzi, 1,3-thiazole derivatives have shown more promise than related 4-thiazolidinones. The most potent compound in one series was an ortho-bromobenzylidene-substituted 1,3-thiazole, which induced necrosis and apoptosis in the parasite.

H3 Receptor Ligand Activity : While structurally distinct from the title compound, SAR studies on non-imidazole histamine (B1213489) H3 receptor antagonists have identified an aryloxyalkyl piperazine pharmacophore. This highlights the general requirements for H3 receptor antagonism, which typically involves a basic amine center (like the piperazine) connected by a linker to an aromatic region, a pattern broadly similar to the this compound structure.

Molecular Docking and Dynamics Studies for Binding Mode Analysis with Non-Human Protein Models

Molecular docking and dynamics simulations serve as powerful computational tools to elucidate the potential binding modes and interaction patterns of novel ligands with their macromolecular targets. In the context of this compound analogues, these in silico methods have been instrumental in rationalizing structure-activity relationships and guiding the design of more potent compounds by providing insights into their interactions at an atomic level with non-human protein models.

Research into a series of novel (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds, which are analogues of the core structure, has utilized molecular docking to explore their binding interactions. niscair.res.inresearchgate.net These studies are critical in predicting the binding affinity and orientation of the ligands within the active site of a target protein.

In one such study, four compounds from the synthesized series were docked against the 5077 receptor protein to analyze their interaction patterns. niscair.res.inresearchgate.net The docking results revealed significant binding interactions with the protein. Notably, the compound (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone was identified as having the highest binding interaction among the tested analogues. niscair.res.inresearchgate.net This suggests that the methoxyphenyl substituent plays a crucial role in the binding affinity.

The interactions observed in these docking studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces between the ligand and the amino acid residues of the protein's active site. While specific details of the interacting residues were not fully elaborated in the provided context, the studies confirm that these thiazole derivatives show very good interaction with the target protein, validating their potential as bioactive agents. niscair.res.inresearchgate.net

Another computational study focused on different thiazole derivatives, specifically 4,5-dihydrothiazole compounds, which were docked against Penicillin-binding protein 4 (PBP4) from E. coli. nih.gov This protein is a crucial target for antibacterial agents. The results indicated a weaker binding energy for some of these compounds, which was attributed to the formation of a limited number of hydrogen and carbon-hydrogen bonds with specific amino acid residues like ASN 308 and SER 303. nih.gov

The following interactive table summarizes the findings from the molecular docking studies on analogues of this compound.

Interactive Data Table: Molecular Docking of Thiazole Analogues

| Compound/Analogue | Target Protein (Non-Human Model) | Key Findings |

| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 Receptor Protein | Highest binding interaction among the tested analogues. niscair.res.inresearchgate.net |

| (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 Receptor Protein | Showed significant interaction with the protein. niscair.res.inresearchgate.net |

| Other (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone analogues | 5077 Receptor Protein | Demonstrated very good interaction with the protein. niscair.res.inresearchgate.net |

| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin-binding protein 4 (PBP4) E. coli | Exhibited weak binding energy (-5.2 kcal/mol) with the target. nih.gov |

These molecular modeling studies, while conducted on analogues, provide a foundational understanding of the structural requirements for effective binding to non-human protein targets. They underscore the importance of specific functional groups and substitutions on the thiazole ring in modulating the binding affinity and interaction profile. Further molecular dynamics simulations could build upon these docking poses to assess the stability of the ligand-protein complexes over time, providing a more dynamic and realistic view of the binding events.

Exploration of Non Biological Applications and Materials Science Relevance of 4 Amino 1 1,2 Thiazol 5 Yl Butan 1 One

Applications in Catalysis and Organocatalysis

The structural motifs within 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one, namely the thiazole (B1198619) ring and the primary amine group, are features that are highly significant in the field of catalysis. Thiazole derivatives have been investigated for their catalytic activity, often stemming from the ability of the nitrogen and sulfur atoms to coordinate with metal centers, thereby acting as ligands in transition metal catalysis. These metal complexes can catalyze a variety of organic transformations. For instance, iridium complexes with chiral bidentate phosphine (B1218219) 1,3-thiazole ligands have been utilized as catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net

Furthermore, the primary amine group in this compound introduces the potential for its use in organocatalysis. Amines are a cornerstone of organocatalysis, participating in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions through the formation of enamine or iminium ion intermediates. The presence of both a basic amine and a potentially coordinating thiazole ring could allow for bifunctional catalysis, where one part of the molecule activates one reactant while the other part activates another.

A variety of 2-aminothiazole (B372263) derivatives have been synthesized and their catalytic activities explored in various chemical reactions. rsc.orgresearchgate.net These compounds can act as precursors for more complex catalytic systems. The development of novel, multifunctional catalytic nanosystems has also incorporated thiazole derivatives, highlighting their versatility in modern catalytic science. rsc.org

Role in Materials Science (e.g., Photophysical Properties, Polymer Science, OLEDs)

The thiazole ring is a key component in many advanced materials due to its electronic and photophysical properties. Thiazole-containing compounds are known to be fluorescent and are considered organic fluorophore units. chim.it The fluorescence properties can be tuned by introducing different functional groups to the thiazole core. chim.it This makes them attractive for applications in sensors, imaging, and optoelectronic devices.

Photophysical Properties:

Thiazolo[5,4-d]thiazole (TTz), a related heterocyclic system, has shown remarkable photophysical properties. nih.govrsc.orgresearchgate.net Materials based on TTz can fluoresce across the visible spectrum, from blue to orange-red, depending on their molecular packing in the solid state. nih.govrsc.orgresearchgate.net The photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole have been studied in detail, revealing that its fluorescence emission is a mirror image of its absorption spectrum, indicating minimal geometric distortion upon excitation. researchgate.net The amino group in this compound could further influence its photophysical characteristics through intramolecular charge transfer processes.

Interactive Data Table: Photophysical Properties of Selected Thiazole Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| 2,5-diphenyl-thiazolo[5,4-d]thiazole | 380 | 430 | - | researchgate.net |

| Thiazole-based fluorescent sensor for Zn2+ | 350 | 404 | - | researchgate.net |

| Carbazole-thiazole conjugate | 350-450 | 450-550 | up to 9.5 | mdpi.commdpi.com |

Polymer Science: